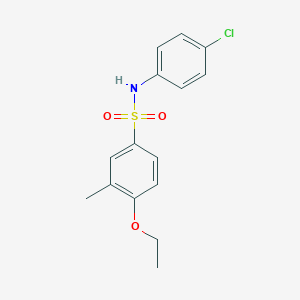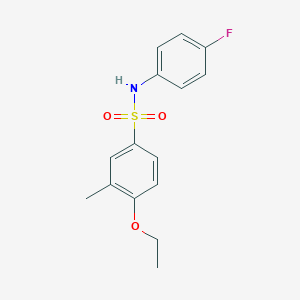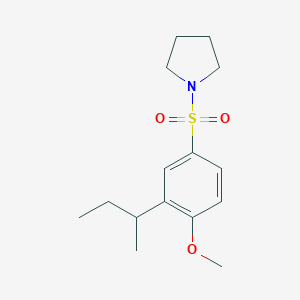
N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide, also known as CEFA, is a sulfonamide-based compound that has been extensively studied for its potential use in the field of medicinal chemistry. CEFA has been found to possess a wide range of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-bacterial activities.
Mecanismo De Acción
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is not fully understood. However, it has been suggested that N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide may exert its pharmacological effects by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. Additionally, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been found to possess a wide range of biochemical and physiological effects. In cancer cells, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. In inflammatory cells, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been found to possess antibacterial activity against various gram-positive and gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is its wide range of pharmacological properties, which makes it a potential candidate for the treatment of various diseases. Additionally, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide. One area of interest is the development of novel analogs of N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide that possess improved pharmacological properties such as increased solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide and to identify potential molecular targets for its pharmacological effects. Finally, clinical trials are needed to determine the safety and efficacy of N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide in humans.
Métodos De Síntesis
N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 3-ethoxy-4-fluoroaniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonium hydroxide to yield the final product, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and bacterial infections. In cancer research, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been found to possess antibacterial activity against various gram-positive and gram-negative bacteria, making it a potential candidate for the treatment of bacterial infections.
Propiedades
Nombre del producto |
N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide |
|---|---|
Fórmula molecular |
C15H15ClFNO3S |
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C15H15ClFNO3S/c1-3-21-15-9-12(6-7-13(15)17)22(19,20)18-14-8-11(16)5-4-10(14)2/h4-9,18H,3H2,1-2H3 |
Clave InChI |
XLVPHDPDFUSITR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)F |
SMILES canónico |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)


![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)




